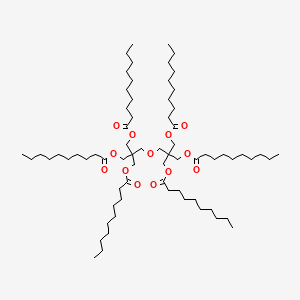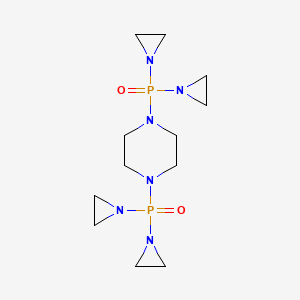
D-Kyotorphin
Descripción general
Descripción
D-Kyotorphin: is a dipeptide composed of L-Tyrosine and D-Arginine. It was discovered in 1979 by Japanese researchers and is known for its analgesic properties. Unlike traditional opioids, this compound does not interact directly with opioid receptors but instead induces the release of Met-enkephalin, a natural pain-relieving peptide .
Aplicaciones Científicas De Investigación
Chemistry
Peptide Synthesis: D-Kyotorphin serves as a model compound for studying peptide synthesis techniques and developing new synthetic methodologies.
Biology
Neuromodulation: This compound is studied for its role in neuromodulation and its potential to release Met-enkephalin, which has implications for pain management.
Medicine
Industry
Pharmaceutical Development: This compound is used in the development of new pharmaceutical formulations and drug delivery systems.
Mecanismo De Acción
Target of Action
D-Kyotorphin, a synthetic analogue of the endogenous neuropeptide Kyotorphin (KTP), primarily targets the central nervous system . It is believed to interact with a specific G protein-coupled receptor, which mediates the activation of phospholipase C (PLC) and inhibition of adenylyl cyclase through G_i .
Mode of Action
This compound, like its natural counterpart, is thought to induce the release of Met-enkephalins . This release is believed to be facilitated by the opening of plasma membrane Ca^2+ channels through a conformational coupling of the InsP_3 receptor with the transient receptor potential C1, which is downstream of the kyotorphin receptor-mediated activation of G_i and PLC .
Biochemical Pathways
Kyotorphin can be formed in the brain by two pathways :
- From precursor proteins degradation either by membrane-bound aminopeptidase or cytosolic Ca^2+ activated protease .
- From its precursor L-amino acids, tyrosine and arginine, in a reaction catalyzed by KTP synthetase dependent on ATP and Mg^2+ .
Pharmacokinetics
It is known that the clearance of kyotorphin, like many other neuropeptides, is mediated by extracellular peptidases and peptide transporters . To improve the bioavailability of Kyotorphin, researchers have developed more lipophilic derivatives that are more prone to cross the blood-brain barrier (BBB) and are also more resistant to enzymatic degradation .
Result of Action
The primary result of this compound’s action is analgesia . It is believed to reduce exploratory behavior, possibly mediated by the monoaminergic brain systems . This compound, like Kyotorphin, is thought to induce Met-enkephalins release, contributing to its analgesic effect .
Action Environment
The action of this compound is influenced by the environment within the central nervous system. The ability to bind glycolipids concomitant to the anchoring in the lipid membranes through the Ib residue explains the analgesic potency of IbKTP-NH_2 given the enriched glycocalyx of the blood-brain barrier cells .
Análisis Bioquímico
Biochemical Properties
D-Kyotorphin, like its natural counterpart, binds to a specific receptor and induces Met-enkephalin release . This interaction falls into two groups: those mediated via opioid peptides and those that are opioid peptide-independent . It is synthesized from its amino acids precursors L-arginine and L-tyrosine by the action of the enzyme kyotorphin synthetase .
Cellular Effects
This compound has been shown to have modulating effects on acute immobilization stress-induced analgesia in rats, possibly through both opioid and non-opioid systems . It has also been found to increase the number of NADPH-d reactive neurons in the dorsolateral periaqueductal gray (dlPAG) in control but not in stressed groups .
Molecular Mechanism
This compound acts by releasing Met-enkephalin and stabilizing it from degradation . It has a specific G protein-coupled receptor, which mediates the activation of phospholipase C (PLC) and inhibition of adenylyl cyclase through G_i . The opening of plasma membrane Ca^2+ channels through a conformational coupling of the InsP_3 receptor with the transient receptor potential C1, downstream of the this compound receptor-mediated activation of G_i and PLC, could be a potential underlying mechanism of Met-enkephalin release .
Dosage Effects in Animal Models
At a dosage of 32.3 mg.kg^-1, this compound showed an effect comparable to morphine at 5 mg.kg^-1 in acute pain animal models, meaning the equi-effective dose of this compound was about fivefold that of morphine .
Metabolic Pathways
This compound can be formed in the brain by two pathways: from precursor proteins degradation either by membrane-bound aminopeptidase or cytosolic Ca^2+ activated protease, and/or from its precursor L-amino acids, tyrosine and arginine, in a reaction catalyzed by this compound synthetase .
Transport and Distribution
This compound is unevenly distributed over the brain, with the majority concentrated in the cerebral cortex . The transport and distribution of this compound within cells and tissues are likely facilitated by specific transporters or binding proteins, although specific studies on this topic are limited.
Subcellular Localization
This compound is subcellularly localized in the synaptosome fraction or nerve-ending particles
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Chemical Synthesis: D-Kyotorphin can be synthesized by coupling L-Tyrosine and D-Arginine using standard peptide synthesis techniques.
Industrial Production Methods: : Industrial production of this compound is less common due to its specialized applications. large-scale synthesis can be achieved using automated peptide synthesizers, which allow for the efficient and high-yield production of peptides through solid-phase synthesis techniques .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: D-Kyotorphin can undergo oxidation reactions, particularly at the phenolic hydroxyl group of the tyrosine residue.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT) for disulfide bond reduction.
Substitution: Coupling reagents such as DCC and HOBt for peptide bond formation.
Major Products
Oxidation: Oxidized derivatives of this compound with potential changes in biological activity.
Reduction: Reduced forms of this compound or its analogues.
Substitution: Various substituted derivatives with modified pharmacological properties.
Comparación Con Compuestos Similares
Similar Compounds
Kyotorphin (L-Tyrosine-L-Arginine): The natural analogue of D-Kyotorphin, which also induces Met-enkephalin release but is less stable enzymatically.
Leucine-Arginine: A dipeptide that acts as a specific antagonist of the kyotorphin receptor.
Norcanavaine and Norcanaline Derivatives: Modified analogues of this compound with enhanced stability and altered pharmacological properties.
Uniqueness: : this compound is unique due to its higher enzymatic stability compared to its natural analogue, Kyotorphin. This stability results in a longer duration of action and higher in vivo activity, making it a more effective analgesic agent .
Propiedades
IUPAC Name |
(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O4/c16-11(8-9-3-5-10(21)6-4-9)13(22)20-12(14(23)24)2-1-7-19-15(17)18/h3-6,11-12,21H,1-2,7-8,16H2,(H,20,22)(H,23,24)(H4,17,18,19)/t11-,12+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXNRXNCCROJZFB-NWDGAFQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)NC(CCCN=C(N)N)C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)N[C@H](CCCN=C(N)N)C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00221137 | |
| Record name | D-Kyotorphin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00221137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70904-57-3 | |
| Record name | D-Kyotorphin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070904573 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Kyotorphin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00221137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















